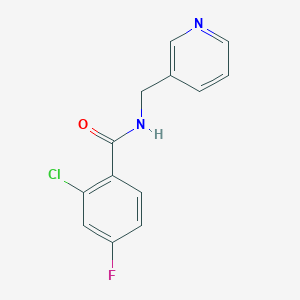![molecular formula C20H19NO3S B263059 N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide, commonly known as BMS-986142, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme Tyk2, which plays a crucial role in the immune system.
Mechanism of Action
BMS-986142 is a selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family of enzymes. Tyk2 plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of the immune system. By inhibiting Tyk2, BMS-986142 can modulate the immune response, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have potent anti-inflammatory effects in preclinical studies. It can reduce the levels of pro-inflammatory cytokines such as interleukin-12 (IL-12), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). BMS-986142 has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, BMS-986142 has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
BMS-986142 has several advantages for use in lab experiments. It is a potent and selective inhibitor of Tyk2, which allows for precise modulation of the immune response. BMS-986142 has also been optimized for improved yield and purity, making it easier to work with in the lab. However, there are some limitations to the use of BMS-986142 in lab experiments. It can be expensive to synthesize, and its use may be restricted due to intellectual property issues.
Future Directions
There are several future directions for the research and development of BMS-986142. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and safety in clinical trials. Another area of focus is the investigation of its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, the development of new Tyk2 inhibitors with improved properties is an active area of research.
Conclusion:
In conclusion, BMS-986142 is a promising compound with potential therapeutic applications in the treatment of autoimmune diseases, cancer, and viral infections. Its selective inhibition of Tyk2 allows for precise modulation of the immune response, leading to a reduction in inflammation and tissue damage. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential use in combination with other drugs.
Synthesis Methods
The synthesis of BMS-986142 involves a series of chemical reactions. The starting material is 3-methylbenzenesulfonyl chloride, which is reacted with 4-(benzyloxy)aniline in the presence of a base to form an intermediate product. This intermediate is then reacted with 1,2-dibromoethane to form the final product, BMS-986142. The synthesis of BMS-986142 has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
BMS-986142 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. BMS-986142 has also been investigated for its potential use in the treatment of cancer and viral infections.
properties
Product Name |
N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C20H19NO3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-methyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-16-6-5-9-20(14-16)25(22,23)21-18-10-12-19(13-11-18)24-15-17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |
InChI Key |
PQCCGDHTWUPXQW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



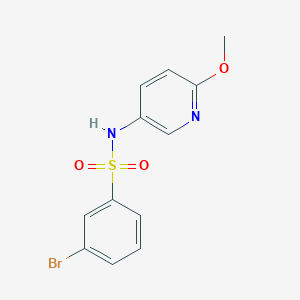
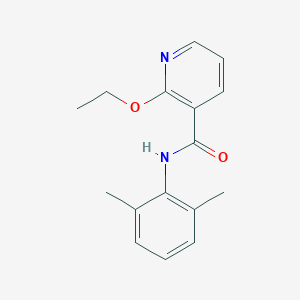
![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)
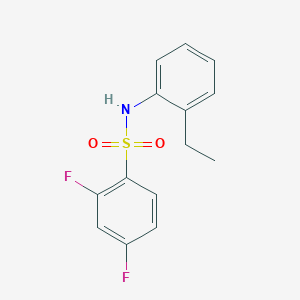
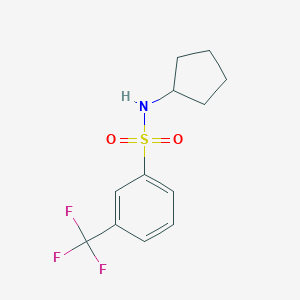
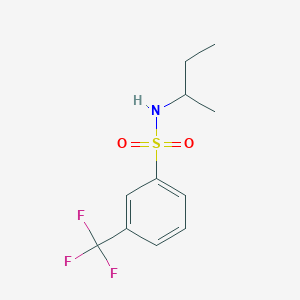
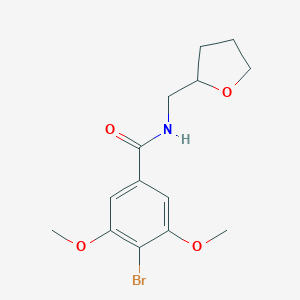
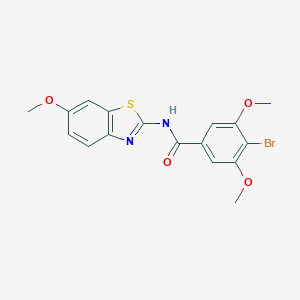
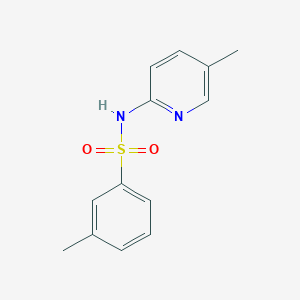
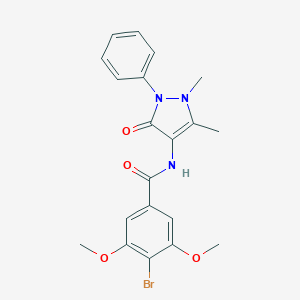
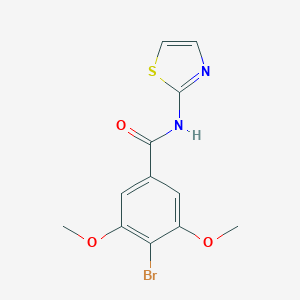
![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)
